Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((3-oxo-3H-phenoxazin-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylate Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((3-oxo-3H-phenoxazin-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18510334
InChI: InChI=1S/C18H15NO9.Na/c20-7-1-3-9-11(5-7)27-12-6-8(2-4-10(12)19-9)26-18-15(23)13(21)14(22)16(28-18)17(24)25;/h1-6,13-16,18,21-23H,(H,24,25);/q;+1/p-1/t13-,14-,15+,16-,18+;/m0./s1
SMILES:
Molecular Formula: C18H14NNaO9
Molecular Weight: 411.3 g/mol

Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((3-oxo-3H-phenoxazin-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylate

CAS No.:

Cat. No.: VC18510334

Molecular Formula: C18H14NNaO9

Molecular Weight: 411.3 g/mol

* For research use only. Not for human or veterinary use.

Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((3-oxo-3H-phenoxazin-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylate -

Specification

Molecular Formula C18H14NNaO9
Molecular Weight 411.3 g/mol
IUPAC Name sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(7-oxophenoxazin-3-yl)oxyoxane-2-carboxylate
Standard InChI InChI=1S/C18H15NO9.Na/c20-7-1-3-9-11(5-7)27-12-6-8(2-4-10(12)19-9)26-18-15(23)13(21)14(22)16(28-18)17(24)25;/h1-6,13-16,18,21-23H,(H,24,25);/q;+1/p-1/t13-,14-,15+,16-,18+;/m0./s1
Standard InChI Key HOMUZGTVOQHXNU-FRFJBMTPSA-M
Isomeric SMILES C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)OC4=CC(=O)C=CC4=N2.[Na+]
Canonical SMILES C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)[O-])O)O)O)OC4=CC(=O)C=CC4=N2.[Na+]

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s IUPAC name, sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(7-oxophenoxazin-3-yl)oxyoxane-2-carboxylate, underscores its stereochemical precision. The core structure consists of a six-membered tetrahydro-2H-pyran ring with hydroxyl groups at positions 3, 4, and 5, a carboxylate group at position 2, and a phenoxazin-7-yl substituent at position 6. The phenoxazin-7-yl moiety is a tricyclic system comprising two benzene rings fused to an oxazine ring, with a ketone group at position 3 .

The stereochemistry is critical to its potential interactions. The (2S,3S,4S,5R,6S) configuration ensures specific spatial arrangements of functional groups, which may influence solubility, stability, and binding affinity. Computational models derived from InChI and SMILES data reveal a planar phenoxazine system connected via an ether linkage to the pyran ring, which adopts a chair conformation .

Comparative Structural Analysis

Structurally analogous compounds, such as those with nitro-thiazole or naphthalene substituents, exhibit antimicrobial and anti-inflammatory properties . For instance, sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(naphthalen-1-yloxy)tetrahydro-2H-pyran-2-carboxylate (CAS 83833-12-9) shares the same pyran backbone but replaces the phenoxazine group with a naphthalene ring, resulting in a lower molecular weight (342.28 g/mol) and altered hydrophobicity .

PropertyTarget CompoundNaphthalene Analog Sulfonamide Derivative
Molecular FormulaC₁₈H₁₄NNaO₉C₁₆H₁₅NaO₇C₂₁H₁₈N₂O₅S
Molecular Weight (g/mol)411.3342.28410.4
Key Functional GroupsPhenoxazin-7-ylNaphthaleneBenzenesulfonamide
Potential ApplicationsUnderexploredAntimicrobialAnticancer/Antimicrobial

Synthesis and Physicochemical Properties

Synthetic Challenges

The synthesis of this compound likely involves multi-step organic reactions, including glycosylation to attach the phenoxazine moiety to the pyran ring. A related sulfonamide derivative, N-Ethyl-4-(((3-oxo-3H-phenoxazin-7-yl)oxy)methyl)benzenesulfonamide, requires precise control of reaction conditions (e.g., temperature, solvent, catalysts) to optimize yield and purity. For the sodium salt, deprotonation of the carboxylic acid group using a base like sodium hydroxide would finalize the synthesis.

Challenges include maintaining stereochemical integrity during glycosidic bond formation and preventing oxidation of the phenoxazine ring. Protecting groups may be necessary for hydroxyl moieties, as seen in the synthesis of fluorescent probes involving phenoxazine derivatives .

Spectroscopic Characterization

While experimental spectral data for the target compound is scarce, related phenoxazine-containing compounds have been analyzed via NMR and IR spectroscopy. For example, the 1H^1\text{H} NMR spectrum of a phosphoric acid-phenoxazine conjugate shows aromatic protons at δ 7.68 ppm and hydroxyl signals near δ 9.27 ppm . The sodium carboxylate group would likely exhibit a characteristic carbonyl stretch at ~1600 cm⁻¹ in IR spectroscopy.

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